![molecular formula C15H12Br2F3NO2 B15029427 5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B15029427.png)
5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable isoindole precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while reduction can produce debrominated isoindole derivatives.
Scientific Research Applications
5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
5,6-dibromo-2-methyl-3-(trifluoromethyl)pyridine: This compound shares the bromine and trifluoromethyl groups but has a different core structure.
4,7-dibromo-5,6-difluoro-benzothiadiazole: Another brominated compound with similar functional groups but a different heterocyclic system.
Uniqueness
5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of bromine and trifluoromethyl groups on the isoindole core
Properties
Molecular Formula |
C15H12Br2F3NO2 |
---|---|
Molecular Weight |
455.06 g/mol |
IUPAC Name |
5,6-dibromo-2-[3-(trifluoromethyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H12Br2F3NO2/c16-11-5-9-10(6-12(11)17)14(23)21(13(9)22)8-3-1-2-7(4-8)15(18,19)20/h1-4,9-12H,5-6H2 |
InChI Key |
ITDQUGOIJODYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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